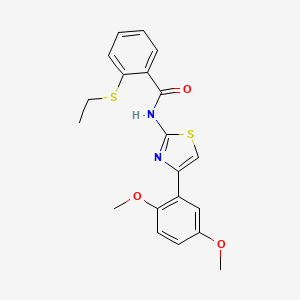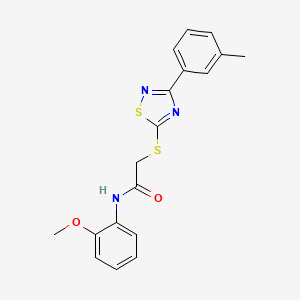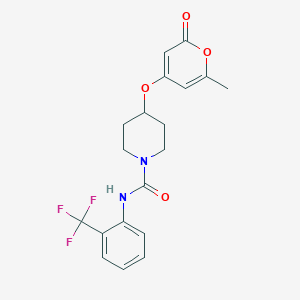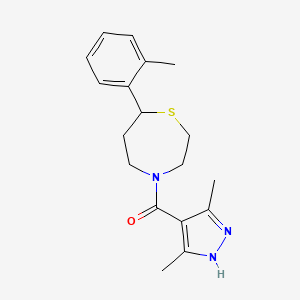![molecular formula C20H22F3NO3 B2977251 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 397279-44-6](/img/structure/B2977251.png)
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, has a molecular formula of C20H22F3NO3 . It has an average mass of 381.389 Da and a monoisotopic mass of 381.155182 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific structure details are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Characterization
Research on similar acetamide derivatives emphasizes their synthesis and characterization, highlighting the importance of structural analysis in understanding their potential applications. For example, the synthesis and characterization of various acetamide derivatives have been detailed, providing insights into their structural properties and potential as intermediates in pharmaceutical development (Zhong-cheng & Wan-yin, 2002)[https://consensus.app/papers/synthesis-characterization-zhongcheng/a420975e969750e5babdc8391a7d8748/?utm_source=chatgpt].
Photocatalytic Degradation
Studies have explored the photocatalytic degradation of pharmaceutical compounds, indicating the environmental applications of acetamide derivatives in water treatment and pollution control. For instance, the photocatalytic degradation of paracetamol, a related acetamide, has been investigated, showing significant degradation under UV light, which suggests potential environmental benefits in treating pharmaceutical contaminants (Jallouli et al., 2017)[https://consensus.app/papers/degradation-paracetamol-nanoparticles-fiber-jallouli/badf17fbe9da5021826a43105b551a94/?utm_source=chatgpt].
Anticancer and Anti-inflammatory Applications
Acetamide derivatives have been studied for their potential anticancer, anti-inflammatory, and analgesic activities. The development of new chemical entities in this class aims to discover therapeutic agents with improved efficacy and safety profiles (Rani, Pal, Hegde, & Hashim, 2014)[https://consensus.app/papers/anticancer-antiinflammatory-analgesic-activities-rani/8bb6eba6f35f541c8b73d6255680cf63/?utm_source=chatgpt]. This area of research is particularly promising for the development of novel treatments for various diseases.
Photochemistry and Optical Properties
The photochemistry and optical properties of related compounds have been investigated, providing valuable information for their potential use in material science and as indicators in chemical reactions (Udagawa, Fukuyoshi, Morimoto, Tanimoto, & Nakagaki, 2011)[https://consensus.app/papers/photochemistry-flutamide-media-investigation-reaction-udagawa/1d6521e109925c52be123eb1c4d669ee/?utm_source=chatgpt]. Understanding these properties can lead to applications in sensing, imaging, and as components in photodynamic therapy.
Propriétés
IUPAC Name |
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-14(2)9-10-26-17-7-4-8-18(12-17)27-13-19(25)24-16-6-3-5-15(11-16)20(21,22)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCNNICTZVUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)

![5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977175.png)
![N-(3,4-dimethoxyphenethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977177.png)



![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2977182.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2977183.png)


![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2977188.png)
